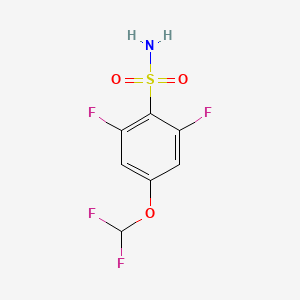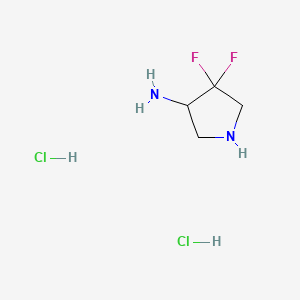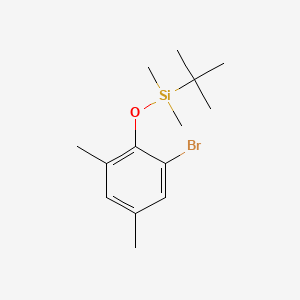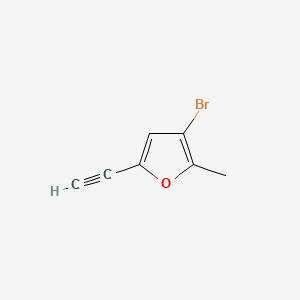![molecular formula C6H5BrN4S B13469317 7-Bromo-4-(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine CAS No. 1591741-47-7](/img/structure/B13469317.png)
7-Bromo-4-(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4-(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a unique structure combining an imidazole ring fused with a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine typically involves the condensation of a monocyclic 1,2,4-triazine with a bromo aldehyde, followed by cyclization. One common method includes the following steps :
Condensation: The monocyclic 1,2,4-triazine reacts with bromo aldehyde under controlled conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the imidazo[2,1-f][1,2,4]triazine ring system.
Substitution: The methylsulfanyl group is introduced through substitution reactions, often involving methylthiolating agents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-4-(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the sulfide.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted imidazo[2,1-f][1,2,4]triazines.
Oxidation Products: Sulfoxides and sulfones.
Cyclization Products: More complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
7-Bromo-4-(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes like adenosine deaminase and AMP deaminase.
Biological Studies: Used in studies to understand its interaction with various biological targets and pathways.
Drug Development: Explored as a scaffold for developing new therapeutic agents, particularly in antiviral and anticancer research.
Wirkmechanismus
The mechanism of action of 7-Bromo-4-(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. For instance, it can inhibit adenosine deaminase by binding to its active site, thereby preventing the deamination of adenosine . This inhibition can modulate various physiological processes, making it a potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[2,1-f][1,2,4]triazine Derivatives: Compounds like 6,8-bis(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine.
Pyrrolo[2,1-f][1,2,4]triazine Derivatives: Compounds such as those used in antiviral drugs like remdesivir.
Uniqueness
7-Bromo-4-(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methylsulfanyl groups make it a versatile intermediate for further chemical modifications, enhancing its potential in drug discovery and development.
Eigenschaften
CAS-Nummer |
1591741-47-7 |
|---|---|
Molekularformel |
C6H5BrN4S |
Molekulargewicht |
245.10 g/mol |
IUPAC-Name |
7-bromo-4-methylsulfanylimidazo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H5BrN4S/c1-12-6-5-8-2-4(7)11(5)10-3-9-6/h2-3H,1H3 |
InChI-Schlüssel |
GHUKQDXUOSNYOX-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=NN2C1=NC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Potassium benzo[b]thiophen-6-yltrifluoroborate](/img/structure/B13469236.png)
![3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13469249.png)
![1-{2-Methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B13469254.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoropyridin-4-yl)propanoic acid](/img/structure/B13469256.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid](/img/structure/B13469272.png)



![Potassium benzo[d]thiazol-6-yltrifluoroborate](/img/structure/B13469303.png)
amine hydrochloride](/img/structure/B13469309.png)

![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B13469318.png)
![1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine](/img/structure/B13469323.png)
